molecular formula C20H24N2O2 B2871101 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 912914-58-0

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2871101
CAS No.: 912914-58-0
M. Wt: 324.424
InChI Key: JPLNCJVDZIJJOS-UHFFFAOYSA-N
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Description

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a propanol group through a 2-methylphenoxypropyl chain, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Attachment of the 2-Methylphenoxypropyl Chain: The 2-methylphenoxypropyl chain can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.

    Introduction of the Propanol Group: The final step involves the reduction of a carbonyl group to form the propanol moiety, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dihydrobenzimidazole derivatives

    Substitution: Formation of various substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-Methylphenoxy)benzimidazole: A derivative with a similar phenoxy group.

    1-(2-Methylphenoxy)propan-2-ol: A compound with a similar propanol group.

Uniqueness

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-18(23)20-21-16-10-5-6-11-17(16)22(20)13-8-14-24-19-12-7-4-9-15(19)2/h4-7,9-12,18,23H,3,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLNCJVDZIJJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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